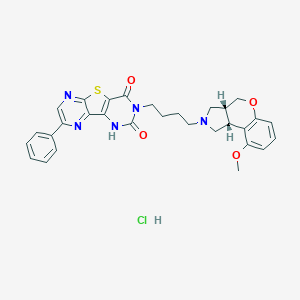

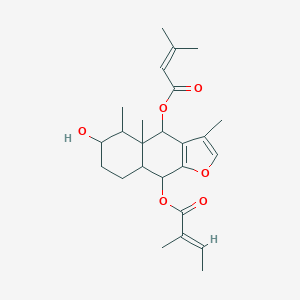

12-Ketochenodeoxycholic acid methyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

12-Ketochenodeoxycholic acid methyl ester (12-KCDCA-Me) is a bile acid derivative that has gained significant attention in scientific research due to its potential therapeutic applications. It is a synthetic compound that is derived from cholic acid, a primary bile acid found in the liver of mammals. The synthesis of 12-KCDCA-Me involves the modification of cholic acid through a series of chemical reactions, resulting in the formation of a methyl ester group at the 12th position of the molecule.

Wirkmechanismus

The mechanism of action of 12-Ketochenodeoxycholic acid methyl ester is not fully understood, but it is believed to involve the activation of nuclear receptors, such as farnesoid X receptor (FXR) and pregnane X receptor (PXR). These receptors play a crucial role in regulating bile acid metabolism, lipid metabolism, and glucose homeostasis. The activation of these receptors by 12-Ketochenodeoxycholic acid methyl ester leads to the modulation of various cellular pathways, resulting in its therapeutic effects.

Biochemische Und Physiologische Effekte

The biochemical and physiological effects of 12-Ketochenodeoxycholic acid methyl ester have been extensively studied. It has been shown to regulate lipid and glucose metabolism, reduce inflammation, and inhibit tumor growth. Additionally, it has been shown to improve liver function and reduce the risk of liver damage. These effects make it a promising therapeutic agent for various diseases.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 12-Ketochenodeoxycholic acid methyl ester in lab experiments include its high yield, stability, and cost-effectiveness. Additionally, its potential therapeutic applications make it a valuable tool for studying various diseases. However, the limitations of using 12-Ketochenodeoxycholic acid methyl ester in lab experiments include its limited solubility in water and its potential toxicity at high concentrations.

List of

Zukünftige Richtungen

1. Further studies on the mechanism of action of 12-Ketochenodeoxycholic acid methyl ester to identify its cellular targets and pathways.

2. Development of novel synthetic methods for producing 12-Ketochenodeoxycholic acid methyl ester with improved yield and purity.

3. Investigation of the potential therapeutic applications of 12-Ketochenodeoxycholic acid methyl ester in other diseases, such as cardiovascular disease and neurodegenerative diseases.

4. Development of targeted delivery systems for 12-Ketochenodeoxycholic acid methyl ester to improve its bioavailability and reduce potential toxicity.

5. Investigation of the potential synergistic effects of 12-Ketochenodeoxycholic acid methyl ester with other therapeutic agents.

6. Development of animal models to study the pharmacokinetics and pharmacodynamics of 12-Ketochenodeoxycholic acid methyl ester.

7. Investigation of the long-term safety and efficacy of 12-Ketochenodeoxycholic acid methyl ester in clinical trials.

8. Development of biomarkers for monitoring the therapeutic effects of 12-Ketochenodeoxycholic acid methyl ester in patients.

9. Investigation of the effects of 12-Ketochenodeoxycholic acid methyl ester on the gut microbiome and its potential role in modulating the gut-brain axis.

10. Investigation of the potential use of 12-Ketochenodeoxycholic acid methyl ester as a diagnostic tool for various diseases.

11. Development of 12-Ketochenodeoxycholic acid methyl ester derivatives with improved pharmacological properties.

12. Investigation of the potential use of 12-Ketochenodeoxycholic acid methyl ester in combination with other therapeutic agents to enhance its therapeutic effects.

Synthesemethoden

The synthesis of 12-Ketochenodeoxycholic acid methyl ester involves several steps, including the protection of the hydroxyl groups, the oxidation of the primary alcohol group, and the introduction of the methyl ester group. The process is carried out in a controlled environment to ensure the purity and stability of the final product. The yield of the synthesis process is high, making it a cost-effective method for producing 12-Ketochenodeoxycholic acid methyl ester in large quantities.

Wissenschaftliche Forschungsanwendungen

The potential therapeutic applications of 12-Ketochenodeoxycholic acid methyl ester have been the focus of several scientific studies. It has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory bowel disease (IBD). Additionally, it has been shown to have anti-tumor properties, making it a potential treatment for various types of cancer. Other potential applications include the treatment of metabolic disorders, such as diabetes and obesity.

Eigenschaften

CAS-Nummer |

10538-64-4 |

|---|---|

Produktname |

12-Ketochenodeoxycholic acid methyl ester |

Molekularformel |

C25H40O5 |

Molekulargewicht |

420.6 g/mol |

IUPAC-Name |

methyl (4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-12-oxo-1,2,3,4,5,6,7,8,9,11,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate |

InChI |

InChI=1S/C25H40O5/c1-14(5-8-22(29)30-4)17-6-7-18-23-19(13-21(28)25(17,18)3)24(2)10-9-16(26)11-15(24)12-20(23)27/h14-20,23,26-27H,5-13H2,1-4H3/t14-,15+,16-,17-,18+,19+,20-,23+,24+,25-/m1/s1 |

InChI-Schlüssel |

LGWDBNNCYKGKFM-DFAIRORGSA-N |

Isomerische SMILES |

C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(C(=O)C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C |

SMILES |

CC(CCC(=O)OC)C1CCC2C1(C(=O)CC3C2C(CC4C3(CCC(C4)O)C)O)C |

Kanonische SMILES |

CC(CCC(=O)OC)C1CCC2C1(C(=O)CC3C2C(CC4C3(CCC(C4)O)C)O)C |

Synonyme |

3α,7α-Dihydroxy-12-oxo-5β-cholan-24-oic Acid Methyl Ester; 3α,7α-Dihydroxy-12-oxo-5β-cholanic Acid Methyl Ester; 12-Ketochenodeoxycholic Acid Methyl Ester; 12-Monoketocholic Acid Methyl Ester; 3α,7α-Dihydroxy-12-oxo-5β-cholanic Acid Methyl Ester; Met |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(3R,5S)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methyl 4-methylbenzenesulfonate](/img/structure/B107678.png)